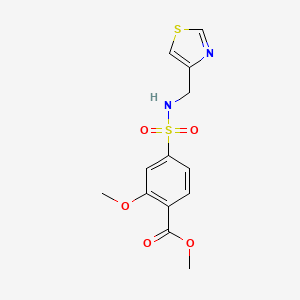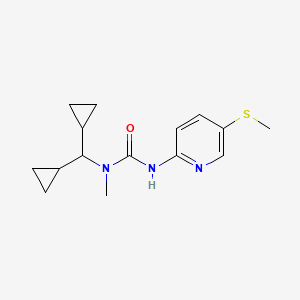
Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate, also known as MTMTB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MTMTB is a sulfonamide-based compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has been investigated for its antibacterial, antifungal, and anticancer properties. Studies have shown that Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate exhibits potent antimicrobial activity against several bacterial and fungal strains, including drug-resistant strains. Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
In agriculture, Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has been studied for its potential use as a herbicide and fungicide. Studies have shown that Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate exhibits potent herbicidal and fungicidal activity against several plant pathogens.
In environmental science, Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has been studied for its potential use as a water treatment agent. Studies have shown that Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate exhibits potent antibacterial activity against several waterborne pathogens.
Mécanisme D'action
The mechanism of action of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate involves the inhibition of enzymes that are essential for the survival and growth of microorganisms and cancer cells. Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate inhibits the activity of dihydropteroate synthase, an enzyme that is involved in the synthesis of folate, which is essential for the survival of microorganisms. Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate also inhibits the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in cancer cells. By inhibiting these enzymes, Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate disrupts the metabolic pathways of microorganisms and cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has been shown to have several biochemical and physiological effects. Studies have shown that Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate inhibits the growth of several bacterial and fungal strains by disrupting their metabolic pathways. Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has also been shown to induce apoptosis in cancer cells by disrupting their pH regulation. In addition, Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has been shown to have low toxicity towards mammalian cells, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has several advantages and limitations for lab experiments. One of the advantages of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate is its potent antimicrobial and anticancer activity, making it a potential candidate for drug development. Another advantage of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate is its low toxicity towards mammalian cells, making it a safer alternative to other antimicrobial and anticancer agents. However, one of the limitations of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate is its limited solubility in water, making it difficult to use in aqueous solutions. Another limitation of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate is its sensitivity to light and air, making it difficult to store and handle.
Orientations Futures
There are several future directions for the research on Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate. One of the future directions is the development of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate-based drugs for the treatment of bacterial infections, fungal infections, and cancer. Another future direction is the optimization of the synthesis method to improve the yield and purity of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate. Additionally, the mechanism of action of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate needs to be studied further to understand its mode of action and to identify potential targets for drug development. Finally, the environmental impact of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate needs to be studied further to understand its potential effects on the environment.
Méthodes De Synthèse
Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate can be synthesized using different methods. One of the commonly used methods involves the reaction of 4-(chloromethyl)-2-methoxybenzoic acid with thiosemicarbazide followed by the reaction with sodium methoxide and methyl iodide. The resulting product is then treated with sulfuric acid to obtain Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate. Other methods involve the use of different starting materials and reagents.
Propriétés
IUPAC Name |
methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-19-12-5-10(3-4-11(12)13(16)20-2)22(17,18)15-6-9-7-21-8-14-9/h3-5,7-8,15H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVALNFUUWJDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CSC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B6625001.png)
![4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide](/img/structure/B6625002.png)
![8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one](/img/structure/B6625010.png)
![(4aR,7aS)-1-(5-bromopyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625019.png)
![[(3S,4R)-1-[(2,3-dichlorophenyl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6625025.png)
![(4aR,7aS)-1-(5-bromo-6-methylpyridin-2-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625033.png)
![1-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-4-ethylpiperidin-4-ol](/img/structure/B6625039.png)
![3H-benzimidazol-5-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6625043.png)


![1-[4-[(1-Ethenylpyrazol-4-yl)methyl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B6625080.png)
![2-[Methyl(3-phenylmethoxypropyl)amino]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6625087.png)
![(1R,2R)-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625092.png)